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molecular formula C11H21NO4S B8281363 Methyl 2-{3-[(tert-butylsulfinyl)amino]oxetan-3-yl}propanoate

Methyl 2-{3-[(tert-butylsulfinyl)amino]oxetan-3-yl}propanoate

Cat. No. B8281363
M. Wt: 263.36 g/mol
InChI Key: QZBVVTBURWHEFT-UHFFFAOYSA-N
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Patent
US09079878B2

Procedure details

Methyl 2-{3-[(tert-butylsulfinyl)amino]oxetan-3-yl}propanoate (Preparation 33, 1.25 g, 4.746 mmol) was stirred in methanol (15 mL) and a 1M aqueous solution of sodium hydroxide (15 mL) for 3 hours at room temperature. The reaction was concentrated in vacuo and partitioned between diethyl ether and water. The pH of the aqueous layer was adjusted to pH3 with potassium hydrogen sulphate and extracted with dichloromethane. The organic layer was dried over MgSO4 and concentrated in vacuo to afford the title compound that was used without purification in the next step.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([S:5]([NH:7][C:8]1([CH:12]([CH3:17])[C:13]([O:15]C)=[O:14])[CH2:11][O:10][CH2:9]1)=[O:6])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+]>CO>[C:1]([S:5]([NH:7][C:8]1([CH:12]([CH3:17])[C:13]([OH:15])=[O:14])[CH2:9][O:10][CH2:11]1)=[O:6])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
C(C)(C)(C)S(=O)NC1(COC1)C(C(=O)OC)C
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between diethyl ether and water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)S(=O)NC1(COC1)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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